molecular formula C21H29ClN4O2 B286430 2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No. B286430
M. Wt: 404.9 g/mol
InChI Key: HVAZFJRSXVFBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CHIR-99021 and is a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

CHIR-99021 inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which in turn affects various cellular processes. Inhibition of GSK-3β has been shown to promote cell survival, proliferation, and differentiation in various cell types.
Biochemical and Physiological Effects
CHIR-99021 has been shown to have a wide range of biochemical and physiological effects. Inhibition of GSK-3β by CHIR-99021 has been shown to promote cell survival, proliferation, and differentiation in various cell types. In addition, CHIR-99021 has been shown to regulate various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in embryonic development and cancer.

Advantages and Limitations for Lab Experiments

CHIR-99021 has several advantages for laboratory experiments. It is a potent and specific inhibitor of GSK-3β, which allows for precise modulation of cellular processes. In addition, CHIR-99021 is cell-permeable, which allows for easy delivery of the compound to cells. However, CHIR-99021 has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

CHIR-99021 has potential applications in various fields of scientific research. Some future directions for research on CHIR-99021 include:
1. Investigating the role of GSK-3β in various disease states and identifying potential therapeutic targets for CHIR-99021.
2. Exploring the potential applications of CHIR-99021 in regenerative medicine, including the differentiation of stem cells into specific cell types.
3. Investigating the potential applications of CHIR-99021 in cancer therapy, including its ability to regulate the Wnt/β-catenin pathway.
4. Developing new synthetic methods for CHIR-99021 that are more cost-effective and scalable.
In conclusion, CHIR-99021 is a potent inhibitor of GSK-3β that has potential applications in various fields of scientific research. Its ability to modulate cellular processes makes it a valuable tool for investigating the role of GSK-3β in various biological processes. Further research on CHIR-99021 is needed to fully understand its potential applications and limitations.

Synthesis Methods

CHIR-99021 can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of CHIR-99021 is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

CHIR-99021 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit GSK-3β, a key enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. As a result, CHIR-99021 has been used in a wide range of studies to investigate the role of GSK-3β in various biological processes.

properties

Molecular Formula

C21H29ClN4O2

Molecular Weight

404.9 g/mol

IUPAC Name

2-[4-[4-(3-chlorophenyl)piperazin-1-yl]butyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C21H29ClN4O2/c22-17-6-5-7-18(16-17)24-14-12-23(13-15-24)9-3-4-11-26-20(27)19-8-1-2-10-25(19)21(26)28/h5-7,16,19H,1-4,8-15H2

InChI Key

HVAZFJRSXVFBPC-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC(=CC=C4)Cl

solubility

54.2 [ug/mL]

Origin of Product

United States

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